Methylisopelletierine
Overview
Description
Methylisopelletierine is an organic compound belonging to the class of piperidines. Piperidines are characterized by a saturated aliphatic six-member ring containing one nitrogen atom and five carbon atoms. This compound is found in natural sources such as pomegranate peel (Punica granatum) and is known for its biological activities .
Mechanism of Action
Target of Action
Methylisopelletierine is a primary metabolite . Primary metabolites are metabolically or physiologically essential metabolites . .
Biochemical Pathways
This compound is derived from lysine and acetate . It is a precursor of pseudopelletierine . The biosynthesis of this compound has been studied in intact Punica granatum plants .
Biochemical Analysis
Biochemical Properties
Methylisopelletierine is derived from lysine and acetate . It is the immediate precursor of psueudopelletierine . The biosynthesis of this compound in intact Punica granatum plants has been studied .
Cellular Effects
As a primary metabolite, it is metabolically or physiologically essential .
Molecular Mechanism
It is known to be derived from lysine and acetate , suggesting it may interact with enzymes involved in these metabolic pathways.
Metabolic Pathways
This compound is involved in the metabolic pathways of lysine and acetate . It is the immediate precursor of psueudopelletierine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylisopelletierine can be synthesized through the chemical modification of isocelline, a compound found in pomegranate peel. The typical preparation method involves the methylation of isocelline, where a methyl group is introduced to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes, utilizing chemical synthesis techniques to achieve large-scale production. The process involves the methylation of isocelline under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methylisopelletierine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Methylisopelletierine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other piperidine derivatives.
Medicine: Research explores its potential therapeutic applications, particularly in liver protection.
Industry: this compound is utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Isopelletierine: A closely related compound with similar structural features.
Pseudopelletierine: Another derivative in the same class of piperidines.
Coniine: A piperidine alkaloid with comparable properties.
Uniqueness: Methylisopelletierine is unique due to its specific methylation pattern and its presence in natural sources like pomegranate peel. Its distinct biological activities and potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
1-(1-methylpiperidin-2-yl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHJMEIBGDDCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940208 | |
Record name | 1-(1-Methylpiperidin-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18747-42-7 | |
Record name | N-Methylisopelletierine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018747427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-Methylpiperidin-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLISOPELLETIERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A42OMR1WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biosynthetic origin of Methylisopelletierine?
A1: Research shows that this compound is naturally biosynthesized in plants like Punica granatum (pomegranate). Studies using intact pomegranate plants demonstrated that its biosynthesis utilizes lysine and acetate as precursors. [, ]
Q2: Can you elaborate on the role of acetate in the biosynthesis of this compound and related alkaloids?
A2: Acetate acts as a precursor, specifically contributing to the three-carbon unit found in both isopelletierine and pseudopelletierine. Furthermore, this compound itself serves as the direct precursor to pseudopelletierine within the biosynthetic pathway. []
Q3: Beyond Punica granatum, are there other plants where this compound biosynthesis has been observed?
A3: Yes, this compound has also been identified in Sedum sarmentosum Bunge. Notably, this plant contains two liquid alkaloids that form crystalline picrates, one of which was confirmed to be dl-Methylisopelletierine through comparison with a synthetically produced sample. []
Q4: The provided research mentions a "dl" form of this compound. Could you clarify the significance of this designation?
A4: The "dl" prefix indicates that the this compound found in Sedum sarmentosum Bunge exists as a racemic mixture. This means it contains equal amounts of both the dextrorotatory (d) and levorotatory (l) enantiomers, which are mirror images of each other and can have distinct biological activities. []
Q5: How is this compound chemically synthesized?
A5: One documented synthetic route to this compound starts with 1-(2-pyridyl)-propanone-2. This compound is reacted with dimethyl sulfate to form a quaternary N-methylpyridinium salt. Subsequent partial hydrogenation of this salt yields 1-(α-N-methylpiperidyl)-propanone-2, which is the chemical name for this compound. This method achieves a yield of 47%, calculated from the initial α-picolylmethylketone. []
Q6: The research mentions "pelletierine sulphate" in pharmaceutical preparations. What is the connection between pelletierine and this compound?
A7: Historically, there was ambiguity regarding the structure of pelletierine, an anthelmintic compound found in pomegranate bark. It was later suggested that "pelletierine" might actually be isopelletierine. Research using partition chromatography on pharmaceutical "pelletierine sulphate" samples revealed the presence of this compound, alongside pseudopelletierine and isopelletierine. This finding suggests that these three alkaloids are likely components of commercially available "pelletierine" preparations. []
Q7: Are there any known instances of this compound being detected in animal models or humans?
A8: Yes, a recent study investigating the effects of the probiotic Lactobacillus delbrueckii subsp. bulgaricus on pigs found that supplementing the pigs' diet with this probiotic led to detectable changes in their fecal metabolite profile. Notably, one of the metabolites identified was this compound, suggesting a potential link between gut microbiota composition and the presence of this alkaloid. []
Q8: What is the significance of finding this compound in the context of gut microbiota research?
A9: The presence of this compound in the fecal metabolome of pigs fed a probiotic-supplemented diet suggests a complex interplay between diet, gut microbiota, and host metabolism. This finding opens avenues for future research to investigate the potential role of this compound and related alkaloids in gut health, nutrient absorption, and overall host physiology. []
Q9: The research highlights the importance of lysine in the biosynthesis of several alkaloids. Could you elaborate on the role of lysine in plant metabolism and alkaloid formation?
A10: Lysine is an essential amino acid in plants, playing a crucial role in protein synthesis and other metabolic processes. In the context of alkaloid biosynthesis, lysine often serves as a precursor molecule. It can undergo various enzymatic transformations, contributing to the diverse structures found in alkaloids. This is evident in the biosynthesis of this compound, isopelletierine, pseudopelletierine, and anaferine, all of which utilize lysine as a building block. [, ]
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